molecular formula C23H32N4O4 B4585121 3-[({3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}amino)carbonyl]-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid

3-[({3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}amino)carbonyl]-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid

Número de catálogo B4585121
Peso molecular: 428.5 g/mol
Clave InChI: GWOLHPRCLHZMIN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

The synthesis of bicyclic amino acid derivatives, which share structural similarities with the compound , can involve Aza-Diels-Alder reactions in aqueous solutions. Such derivatives can be synthesized from chiral iminium ions reacting with cyclopentadiene, achieving yields and diastereomeric excess values indicative of the reaction's efficiency and selectivity (Waldmann & Braun, 1991).

Molecular Structure Analysis

Crystal structure determinations, such as that of ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl] -3-methylthio-1H-pyrazole-4-carboxylate, provide insights into the molecular structure. This analysis reveals molecular dimensions, crystal packing, and potential for interactions, which are essential for understanding the compound's behavior in various environments (Minga, 2005).

Aplicaciones Científicas De Investigación

Asymmetric Synthesis and Chemical Transformations

The synthesis of bicyclic amino acid derivatives through Aza-Diels-Alder reactions in aqueous solutions highlights the versatility of bicyclic compounds in asymmetric synthesis. Waldmann and Braun (1991) demonstrated the production of derivatives with significant yields and diastereomeric excess, showcasing the potential for creating complex organic molecules with high stereochemical control (Waldmann & Braun, 1991).

Cyclization and Organometallic Complexes

Kirin et al. (2000) explored the synthesis of optically active hydridocarbonyl triosmium clusters with terpene derivatives as ligands, presenting a novel approach to organometallic chemistry. This study underlines the potential for crafting complex organometallic structures with specific optical activities, expanding the toolkit for synthetic chemists in designing molecules with precise functional properties (Kirin et al., 2000).

N-Substituted Bicyclic Compounds

Grošelj et al. (2006) detailed the synthesis and transformations of some N-substituted bicyclic compounds, offering insight into the reactivity and potential applications of these structures in more complex synthetic pathways. Their work contributes to the understanding of how substituents influence the reactivity and stability of bicyclic frameworks, which is critical for the design of new materials and pharmaceuticals (Grošelj et al., 2006).

Anticancer Potential of Organometallic Complexes

Stepanenko et al. (2011) synthesized organometallic complexes with potential as anticancer agents, utilizing 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines. This research demonstrates the application of complex organic molecules in therapeutics, specifically targeting cyclin-dependent kinase inhibitors for cancer treatment. The study illustrates the intersection of organic synthesis and biomedical research, aiming to develop novel anticancer compounds (Stepanenko et al., 2011).

Propiedades

IUPAC Name

3-[[3-(cyclopentylcarbamoyl)-1-ethylpyrazol-4-yl]carbamoyl]-7-propan-2-ylidenebicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O4/c1-4-27-11-16(20(26-27)22(29)24-13-7-5-6-8-13)25-21(28)18-14-9-10-15(17(14)12(2)3)19(18)23(30)31/h11,13-15,18-19H,4-10H2,1-3H3,(H,24,29)(H,25,28)(H,30,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWOLHPRCLHZMIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NC2CCCC2)NC(=O)C3C4CCC(C3C(=O)O)C4=C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[({3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}amino)carbonyl]-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-[({3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}amino)carbonyl]-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-[({3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}amino)carbonyl]-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 4
3-[({3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}amino)carbonyl]-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-[({3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}amino)carbonyl]-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 6
3-[({3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}amino)carbonyl]-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.